REACTION_CXSMILES
|
O(Cl)[Cl:2].[C:4]1([CH2:10][C:11](O)=O)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].O.[NH2:17][NH2:18].[CH3:19][N:20]([CH:22]=O)[CH3:21]>>[CH3:21][N+:20]([CH3:19])=[CH:22][Cl:2].[Cl-:2].[C:4]1([C:10]2[CH:11]=[N:17][NH:18][CH:19]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Name
|
81g
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reagent was stirred 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
filtered free of a solid by-product
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over magnesium sulfate
|
Type
|
DISSOLUTION
|
Details
|
The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature 18 hr
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered off
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from ethanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=NNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |